molecular formula C20H19ClNO4+ B12824565 9,10-dimethoxy-5,6-dihydro-2H-1,3-dioxolano[4,5-g]isoquinolino[3,2-a]isoquinol ine, chloride

9,10-dimethoxy-5,6-dihydro-2H-1,3-dioxolano[4,5-g]isoquinolino[3,2-a]isoquinol ine, chloride

Cat. No.: B12824565
M. Wt: 372.8 g/mol
InChI Key: VKJGBAJNNALVAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Berberine hydrochloride can be synthesized through several methods. One common method involves the extraction of berberine from plant sources, followed by its conversion to berberine hydrochloride. The process typically includes the following steps :

    Extraction: The root coarse powder of Berberis species is screened and immersed in a sulfuric acid aqueous solution.

    Neutralization: Lime milk is added to neutralize the sulfuric acid, adjusting the pH to 7.

    Filtration and Heating: The filtrate is heated with ethanol, followed by a backflow process.

    Precipitation: Acetic acid and hydrochloric acid are added to precipitate berberine hydrochloride, which is then dried to obtain the refined product.

Industrial Production Methods

In industrial settings, berberine hydrochloride is often produced using advanced techniques such as the thin-film dispersion hydration method to prepare liposomes, enhancing its bioavailability and antioxidant activity .

Chemical Reactions Analysis

Types of Reactions

Berberine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols are often employed.

Major Products

Mechanism of Action

Berberine hydrochloride exerts its effects through multiple molecular targets and pathways :

    AMP-activated protein kinase (AMPK): Activates AMPK, leading to improved glucose and lipid metabolism.

    Nuclear factor κB (NF-κB): Inhibits NF-κB, reducing inflammation.

    Mitogen-activated protein kinase (MAPK): Modulates MAPK pathways, affecting cell growth and apoptosis.

    Protein kinase B (Akt): Influences Akt signaling, impacting cell survival and metabolism.

Comparison with Similar Compounds

Berberine hydrochloride is often compared with other berberine derivatives and similar alkaloids :

    Berberine Phytosome: Enhanced absorption and bioavailability compared to berberine hydrochloride.

    Berberine Fumarate and Berberine Succinate: Higher bioavailability than berberine hydrochloride.

    Similar Compounds: Includes other isoquinoline alkaloids like palmatine and jatrorrhizine, which share similar pharmacological properties but differ in their molecular structures and specific effects.

Berberine hydrochloride stands out due to its extensive research and diverse applications in traditional and modern medicine.

Properties

Molecular Formula

C20H19ClNO4+

Molecular Weight

372.8 g/mol

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydrochloride

InChI

InChI=1S/C20H18NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;

InChI Key

VKJGBAJNNALVAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.Cl

Origin of Product

United States

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